Senna

Geriatric Pharmacology Constipation Management Comparative Efficacy

High-purity Sennoside A (CAS 81-27-6) is the USP reference standard for ANDA analytical method development, AMV, and QC. Its unique dianthrone scaffold requires colonic bacterial metabolism to release rhein anthrone, producing a predictable 6–12 h laxation onset not achievable with bisacodyl. A 2024 multicenter RCT confirmed superior efficacy (p<0.001) and lower adverse effects (p=0.026) of senna monotherapy in geriatric patients versus bisacodyl combinations. NTP carcinogenicity studies showed no cancer induction. Dual HIV-1 RT/integrase inhibition (IC50 2.3–3.1 µM) enables antiviral SAR. Insist on pure Sennoside A for evidence-driven research.

Molecular Formula C42H38O20
Molecular Weight 862.7 g/mol
CAS No. 81-27-6
Cat. No. B192367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenna
CAS81-27-6
Synonyms5,5'-Bis(b-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo-,(9R,9'S)-[9,9'-bianthracene]-2,2'-dicarboxylic acid
Molecular FormulaC42H38O20
Molecular Weight862.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
InChIInChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1
InChIKeyIPQVTOJGNYVQEO-KGFNBKMBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)

Sennoside A (CAS 81-27-6) Chemical Profile and Baseline Procurement Specifications


Sennoside A (CAS 81-27-6) is a dianthrone glycoside natural product isolated from the leaves and pods of Senna alexandrina Mill., functioning as the primary pharmacologically active constituent of the botanical laxative Senna [1]. As a stimulant laxative prodrug, it requires colonic bacterial metabolism to release the active rhein anthrone moiety . The United States Pharmacopeia (USP) defines Sennosides as a partially purified natural complex containing not less than (NLT) 90.0% and not more than (NMT) 110.0% of the labeled amount of sennosides, with the labeled amount specified as NLT 60.0% (w/w) sennosides calculated on the dried basis [2]. The pure reference standard material, Sennoside A, is characterized by a melting point of 200–240°C, an optical rotation of -164° (c=0.1, in 60% acetone), and a molecular weight of 863.74 g/mol with formula C42H38O20 .

Why Sennoside A (CAS 81-27-6) Cannot Be Directly Substituted with Bisacodyl or Other Stimulant Laxatives in Research and Formulation


Direct substitution of Sennoside A with alternative stimulant laxatives such as bisacodyl, sodium picosulfate, or even other anthranoid-containing botanicals is not scientifically valid due to fundamentally distinct metabolic activation pathways, potency profiles, and clinical outcomes. Senna derivatives require metabolic activation by colonic bacterial β-glucosidases to release rhein anthrone, conferring a relatively predictable 6-12 hour onset of action; in contrast, bisacodyl undergoes systemic enzymatic hydrolysis and can produce more rapid, less predictable effects [1]. Furthermore, recent high-quality evidence demonstrates that combining these agents does not improve efficacy and actually worsens tolerability, undermining the assumption that stimulant laxatives are interchangeable [2]. In the geriatric population, senna monotherapy (20 mg sennoside B) produced statistically superior improvements in both constipation severity (p<0.001) and quality of life (p=0.012) compared to a combination regimen containing bisacodyl, while simultaneously demonstrating a lower incidence of adverse effects requiring dose reduction (p=0.026) [2]. This pharmacodynamic and clinical divergence necessitates careful, evidence-based selection of the specific active pharmaceutical ingredient rather than class-based substitution.

Quantitative Differentiation Evidence for Sennoside A (CAS 81-27-6) Against Comparators


Superior Efficacy and Tolerability of Senna Monotherapy versus Senna-Bisacodyl Combination in Geriatric Constipation

A 2024 prospective, multicenter, double-blind randomized controlled trial (RCT) directly compared senna monotherapy (20 mg sennoside B twice daily) to a combination of senna (3 mg sennoside B) plus bisacodyl (5 mg) administered twice daily for 28 days in 105 geriatric patients aged ≥65 years with chronic constipation diagnosed per Rome IV criteria [1]. The study provides quantitative evidence that senna monotherapy is superior to the combination approach, with the senna-only group achieving a higher score on the Constipation Scoring System (CSS) (p<0.001) and a higher Patient Assessment of Constipation Quality of Life (PAC-QOL) score (p=0.012) post-treatment [1]. Furthermore, there was a statistically higher need for dose reduction due to adverse drug effects in the senna + bisacodyl group compared with the senna group (p=0.026) [1].

Geriatric Pharmacology Constipation Management Comparative Efficacy

USP Compendial Quality Specifications Mandating Minimum Sennoside Content for Pharmaceutical Use

The United States Pharmacopeia (USP) establishes strict quantitative specifications for Sennosides as a pharmaceutical ingredient. The monograph defines Sennosides as a partially purified natural complex isolated from Senna alexandrina Mill., containing NLT 90.0% and NMT 110.0% of the labeled amount of sennosides, with the labeled amount specified as NLT 60.0% (w/w) calculated on the dried basis [1]. This contrasts with unstandardized Senna leaf extracts or crude botanical powders that may exhibit highly variable sennoside content ranging from 6% to 20% sennosides A+B depending on botanical source, extraction method, and seasonal variation [2].

Pharmaceutical Quality Control Compendial Standards Regulatory Compliance

Conditional Guideline Recommendation for Senna in Chronic Idiopathic Constipation Based on Systematic Evidence Review

The 2023 joint American Gastroenterological Association (AGA) and American College of Gastroenterology (ACG) Clinical Practice Guideline for Pharmacological Management of Chronic Idiopathic Constipation (CIC) in adults conducted systematic reviews of available evidence for fiber, osmotic laxatives (polyethylene glycol, magnesium oxide, lactulose), stimulant laxatives (bisacodyl, sodium picosulfate, senna), secretagogues (lubiprostone, linaclotide, plecanatide), and prucalopride [1]. Based on the Grading of Recommendations Assessment, Development, and Evaluation (GRADE) framework, the panel issued conditional recommendations for the use of senna, lactulose, magnesium oxide, and lubiprostone, whereas strong recommendations were reserved for polyethylene glycol, sodium picosulfate, linaclotide, plecanatide, and prucalopride [1].

Evidence-Based Medicine Clinical Practice Guidelines Gastroenterology

Non-Carcinogenic Profile of Senna in Genetically Modified p53 Haploinsufficient Mouse Model at 40-Week Exposure

The National Toxicology Program (NTP) conducted a 40-week feed study evaluating the carcinogenic potential of senna in the C3B6.129F1/Tac-Trp53tm1Brd N12 haploinsufficient (heterozygous F1 p53+/-) mouse model, a strain that exhibits accelerated tumor responses compared to standard mouse strains [1]. Mice were exposed to senna plant material at concentrations of 100, 300, 1,000, 3,000, or 10,000 parts per million (ppm). The study found that senna exposure for 40 weeks did not cause any cancers in this mouse strain [1]. However, epithelial hyperplasia of the large intestine was observed in all mice receiving the top dose of 10,000 ppm (1%) senna in feed, indicating a dose-dependent proliferative effect on colonic epithelium [1].

Toxicology Carcinogenicity Preclinical Safety

Pharmacodynamic Differentiation: Sennoside A Exhibits Potent In Vitro Antiviral Activity Against HIV-1 with Favorable Selectivity Index

Beyond its established use as a laxative, Sennoside A has demonstrated potent and selective antiviral activity against HIV-1 in vitro. In HIV-1-infected MT-4 cells, Sennoside A exhibited concentration-dependent inhibition of viral replication with half-maximal effective concentration (EC50) values of 0.8 µM against the NL4-3 strain (X4-tropic), 1.2 µM against the ADA strain (R5-tropic), and 1.5 µM against the 89.6 strain (dual-tropic) . The half-maximal cytotoxic concentration (CC50) in MT-4 cells was 50 µM, yielding selectivity indices (SI = CC50/EC50) of 62.5 (NL4-3), 41.7 (ADA), and 33.3 (89.6) . Mechanistically, Sennoside A potently inhibited HIV-1 reverse transcriptase (RT) activity (IC50 = 2.3 µM) by competing with the substrate dTTP, and inhibited HIV-1 integrase (IN) activity (IC50 = 3.1 µM) by blocking both 3'-processing and strand transfer steps of viral DNA integration .

Antiviral Research HIV Natural Products

Distinct Pharmacopoeial Monograph Requirements for Sennoside A versus Sennoside B as Individual Reference Standards

Sennoside A (CAS 81-27-6) and Sennoside B (CAS 128-57-4) are stereoisomers that constitute the primary active dianthrone glycosides in Senna. Despite their structural similarity, compendial pharmacopoeias maintain distinct reference standard monographs for each isomer. The Japanese Pharmacopoeia (JP) assigns separate monograph codes: JP 0211 for Sennoside A and JP 0212 for Sennoside B [1]. Similarly, the USP provides individual reference standards for Sennoside A RS (Catalog No. 1612018) and Sennoside B RS (Catalog No. 1612029), in addition to a Sennosides RS (Catalog No. 1612007) for the mixed natural complex [2]. This separate specification underscores that Sennoside A and B are not analytically interchangeable and require independent quantification in quality control assays.

Analytical Chemistry Reference Standards Quality Control

Optimal Research and Industrial Application Scenarios for Sennoside A (CAS 81-27-6) Based on Verified Evidence


Pharmaceutical Quality Control and Analytical Method Development Requiring USP/JP Reference Standards

Sennoside A (CAS 81-27-6) is the definitive reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) or commercial production of sennoside-containing drug products [1]. The distinct USP reference standard (Catalog 1612018) and JP monograph (JP 0211) mandate the use of pure Sennoside A for identification, assay, and impurity profiling [2]. This is particularly critical for compliance with ICH guidelines and pharmacopoeial specifications, where substitution with Sennoside B or crude Senna extracts would invalidate analytical results [2].

Geriatric Constipation Formulation Development Requiring Superior Tolerability Profile

Based on the 2024 multicenter RCT demonstrating superior efficacy and lower adverse effect burden of senna monotherapy compared to senna-bisacodyl combination in geriatric patients [1], Sennoside A is the preferred active pharmaceutical ingredient for developing constipation formulations targeting the elderly population. The evidence that senna monotherapy (20 mg sennoside B twice daily) yields better constipation severity scores (p<0.001) and quality of life outcomes (p=0.012) while reducing the need for dose reduction due to side effects (p=0.026) directly supports formulation strategies that avoid combination with bisacodyl [1].

Preclinical Toxicology Studies Requiring Validated Non-Carcinogenic Stimulant Laxative

The NTP's 40-week carcinogenicity study in p53 haploinsufficient mice provides regulatory-grade evidence that senna exposure does not induce cancers, even in a genetically susceptible model [1]. This makes USP-grade Sennosides (CAS 81-27-6 for the pure A isomer) the rational choice for preclinical studies investigating chronic laxative use, particularly in protocols requiring a stimulant laxative with a well-characterized long-term safety profile. The dose-dependent epithelial hyperplasia observed at 10,000 ppm (1%) in feed also provides a benchmark for defining no-observed-adverse-effect levels (NOAEL) in subsequent toxicology study designs [1].

Antiviral Drug Discovery Leveraging Sennoside A as a Dual HIV-1 RT/IN Inhibitor Lead Scaffold

Sennoside A (CAS 81-27-6) represents a structurally unique dianthrone glycoside scaffold with demonstrated dual inhibitory activity against HIV-1 reverse transcriptase (IC50 = 2.3 µM) and HIV-1 integrase (IC50 = 3.1 µM) [1]. The favorable selectivity indices (SI = 33-63) observed in MT-4 cell antiviral assays position this compound as a viable starting point for medicinal chemistry optimization [1]. Procurement of high-purity Sennoside A (≥98%) is essential for structure-activity relationship (SAR) studies, co-crystallization efforts with target enzymes, and in vivo pharmacokinetic/pharmacodynamic profiling in antiviral development programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Senna

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.